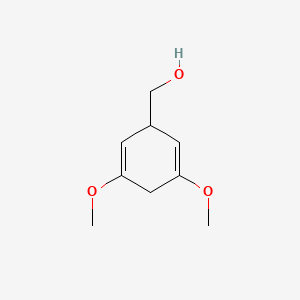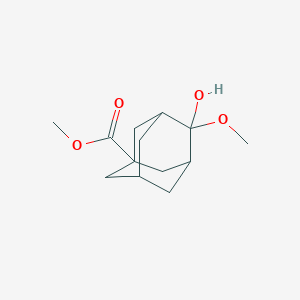
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexadiene ring substituted with two methoxy groups and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or nucleophiles like ammonia (NH3).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxycyclohexanol.
Substitution: Formation of 3,5-dihalocyclohexa-2,5-dien-1-yl)methanol or 3,5-diaminocyclohexa-2,5-dien-1-yl)methanol.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Diethyl-3,5-dimethoxycyclohexa-2,5-dien-1-yl)methanol: Similar structure with additional ethyl groups, leading to different chemical and physical properties.
(3,5-Dimethoxycyclohexa-2,5-dien-1-yl)trimethylsilane: Contains a trimethylsilane group instead of a methanol group, affecting its reactivity and applications.
Uniqueness
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is unique due to its specific substitution pattern and the presence of both methoxy and methanol groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3,5-dimethoxycyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C9H14O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-4,7,10H,5-6H2,1-2H3 |
Clave InChI |
PXRUONJKAMOMQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(C=C(C1)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)

![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)

![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
